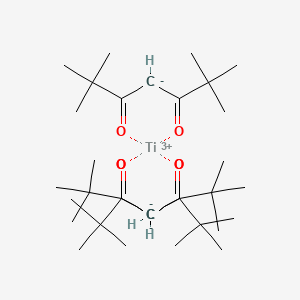
2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is a coordination compound where 2,2,6,6-Tetramethylheptane-3,5-dione acts as a ligand to titanium(3+). This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves the reaction of 2,2,6,6-Tetramethylheptane-3,5-dione with titanium(3+) salts. One common method involves the use of titanium(III) chloride in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the titanium(3+) ion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) undergoes various chemical reactions, including:
Oxidation: The titanium(3+) ion can be oxidized to titanium(4+) under specific conditions.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: Ligand exchange reactions where the 2,2,6,6-Tetramethylheptane-3,5-dione ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often use solvents like THF and conditions such as elevated temperatures or the presence of catalysts.
Major Products
Oxidation: Titanium(IV) complexes.
Reduction: Reduced organic compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is used in various scientific research applications:
Chemistry: As a catalyst in organic synthesis, particularly in reactions requiring a reducing agent.
Biology: Investigated for its potential in biological systems due to its unique redox properties.
Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.
Industry: Used in the production of advanced materials, including thin films and coatings for electronic devices.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) involves its ability to undergo redox reactions. The titanium(3+) ion can easily switch between oxidation states, making it a versatile component in catalytic cycles. The 2,2,6,6-Tetramethylheptane-3,5-dione ligand stabilizes the titanium ion and facilitates its interaction with substrates, enhancing the efficiency of the reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylheptane-3,5-dione;iron(3+)
- 2,2,6,6-Tetramethylheptane-3,5-dione;copper(2+)
- 2,2,6,6-Tetramethylheptane-3,5-dione;nickel(2+)
Uniqueness
2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is unique due to its specific redox properties and stability. Unlike its iron, copper, and nickel counterparts, the titanium(3+) complex exhibits a higher degree of stability and a broader range of catalytic applications, making it particularly valuable in both research and industrial settings.
Biological Activity
2,2,6,6-Tetramethylheptane-3,5-dione, commonly referred to as dipivaloylmethane (DPM), is a diketone that serves as a bidentate ligand in coordination chemistry. When complexed with titanium(III) ions, it forms titanium(III) dipivaloylmethanate. This compound has garnered attention in various fields including catalysis, materials science, and biological applications due to its unique properties and biological activities.
- Molecular Formula : C11H20O2
- Molecular Weight : 184.28 g/mol
- CAS Number : 1118-71-4
- Density : 0.883 g/mL at 25 °C
- Boiling Point : 72-73 °C (at 6 mmHg)
- Functional Group : Ketone
The biological activity of titanium(III) dipivaloylmethanate is largely attributed to its ability to form stable complexes with biomolecules and its role in redox reactions. The titanium ion can participate in electron transfer processes, which may influence various biological pathways.
Biological Activity Overview
- Antioxidant Properties : Titanium(III) complexes have shown potential antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Interaction : These complexes can interact with various enzymes, potentially modifying their activity and influencing metabolic pathways.
- Antimicrobial Activity : Some studies indicate that titanium complexes exhibit antimicrobial properties against certain bacterial strains.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of titanium(III) dipivaloylmethanate in vitro. The results demonstrated that the complex effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, suggesting a protective mechanism against oxidative damage.
| Parameter | Result |
|---|---|
| ROS Reduction (%) | 65% |
| Cell Viability (%) | 85% |
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial efficacy of titanium(III) dipivaloylmethanate against Staphylococcus aureus showed significant inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | Not effective |
Comparative Analysis
The biological activity of titanium(III) dipivaloylmethanate can be compared with other metal complexes:
| Complex Type | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|
| Titanium(III) dipivaloylmethanate | High | Moderate |
| Zinc(II) dipivaloylmethanate | Moderate | High |
| Copper(II) complex | Low | Moderate |
Properties
Molecular Formula |
C33H57O6Ti |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;titanium(3+) |
InChI |
InChI=1S/3C11H19O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
JBJXJTNINMTGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















